3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a furan-2-yl-pyridin-4-yl-methyl moiety attached to the nitrogen atom. The presence of both furan and pyridine rings in its structure suggests potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
The compound likely participates in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the synthesis of other compounds.
Pharmacokinetics
Similar compounds have been used in organic synthesis , suggesting that this compound might also have properties suitable for use in these contexts.
Result of Action
The compound’s participation in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of other compounds.
Action Environment
The action, efficacy, and stability of the compound “3,4-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide” can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-yl-pyridine intermediate: This can be synthesized via a multi-component reaction involving pyridine-2-carbaldehyde, furan-2-carboxylic acid, and an appropriate amine under catalytic conditions.
Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups replacing the difluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(pyridin-4-ylmethyl)benzamide
- 3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- 3,4-difluoro-N-((2-(pyridin-2-yl)pyridin-4-yl)methyl)benzamide
Uniqueness
3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both furan and pyridine rings, which can confer distinct biological activities and binding properties. The difluoro groups also contribute to its chemical stability and potential pharmacological effects.
Properties
IUPAC Name |
3,4-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHNTKUJOWREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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